3-(propan-2-yl)-2H,4H-indeno[1,2-c]pyrazole
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Overview
Description
3-(propan-2-yl)-2H,4H-indeno[1,2-c]pyrazole is a heterocyclic compound characterized by its unique structure, which includes an indeno-pyrazole core with an isopropyl substituent. This compound belongs to the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science .
Scientific Research Applications
3-(propan-2-yl)-2H,4H-indeno[1,2-c]pyrazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
While the specific mechanism of action for “3-(Isopropyl)indeno[3,2-C]pyrazole” is not detailed in the search results, pyrazole derivatives are known to have various biological activities. They have been used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Safety and Hazards
Future Directions
The synthesis of pyrazole derivatives, including “3-(Isopropyl)indeno[3,2-C]pyrazole”, continues to be a focus of research. The aim is to synthesize structurally diverse pyrazole derivatives and find new and improved applications . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propan-2-yl)-2H,4H-indeno[1,2-c]pyrazole typically involves the condensation of indanone derivatives with hydrazine derivatives under specific reaction conditions. One common method includes the use of a base, such as potassium carbonate, in a solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. Additionally, the use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(propan-2-yl)-2H,4H-indeno[1,2-c]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indeno-pyrazole oxides, while substitution reactions can produce a variety of functionalized derivatives .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxy-phenyl)-1-phenyl-1H-pyrazol-4-yl-phenyl-2,4-dihydro-indeno[1,2c]pyrazole: Another indeno-pyrazole derivative with different substituents.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole derivative with a methyl and phenyl group.
Uniqueness
3-(propan-2-yl)-2H,4H-indeno[1,2-c]pyrazole is unique due to its specific isopropyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-propan-2-yl-2,4-dihydroindeno[1,2-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-8(2)12-11-7-9-5-3-4-6-10(9)13(11)15-14-12/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEJPFQPSJZIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2CC3=CC=CC=C3C2=NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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